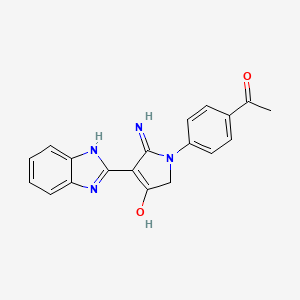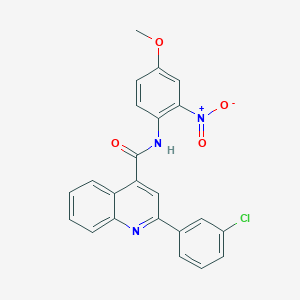![molecular formula C29H23N3O3S B5974698 N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide](/img/structure/B5974698.png)
N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide, also known as MSQ, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. This compound is a quinoline derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the NF-κB and STAT3 pathways. N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of tumor cell growth, reduction of inflammation, and inhibition of microbial growth. N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide in lab experiments is its wide range of biological activities, which makes it a useful tool for studying various cellular pathways. Another advantage is its synthetic nature, which allows for easy modification and optimization of its structure for specific applications. However, a limitation of N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide. One direction is the development of N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide analogs with improved solubility and bioavailability. Another direction is the investigation of N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide's potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide and its potential use in treating various diseases.
Métodos De Síntesis
The synthesis of N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide involves several steps, including the reaction of 4-chloro-3-nitrobenzenesulfonamide with 3-methyl aniline to form 4-(3-methylphenylamino)-3-nitrobenzenesulfonamide. This intermediate is then reacted with 2-phenyl-4-quinolinecarboxylic acid to form the final product, N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide.
Aplicaciones Científicas De Investigación
N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and microbial infections. In cancer research, N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide can reduce the production of inflammatory cytokines, such as TNF-α and IL-6. In microbial research, N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide has been shown to have antibacterial and antifungal properties.
Propiedades
IUPAC Name |
N-[4-[(3-methylphenyl)sulfamoyl]phenyl]-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O3S/c1-20-8-7-11-23(18-20)32-36(34,35)24-16-14-22(15-17-24)30-29(33)26-19-28(21-9-3-2-4-10-21)31-27-13-6-5-12-25(26)27/h2-19,32H,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPLRNGQYWCLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(3-methylphenyl)sulfamoyl]phenyl]-2-phenylquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5974615.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5974637.png)
![2-ethyl-3-(4-fluorophenyl)-7-(3-methoxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5974639.png)
![(2-{[3-(benzyloxy)-4-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B5974646.png)
![4'-methyl-2-[(4-methylphenyl)amino]-2'-(4-methyl-1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5974647.png)
![N-(4-chlorophenyl)-N'-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5974659.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B5974667.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5974670.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5974672.png)

![4-fluoro-N-({1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5974682.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5974687.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5974688.png)
